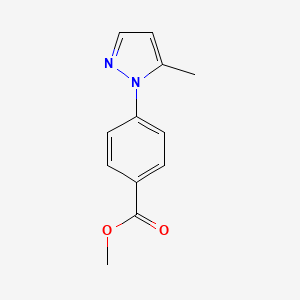
Methyl 4-(5-methylpyrazol-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(5-methylpyrazol-1-yl)benzoate, also known as MPB, is a chemical compound that has gained significant attention in recent years due to its various scientific research applications. This compound is a pyrazole derivative that has been synthesized using various methods and has shown promising results in several biochemical and physiological studies.
Applications De Recherche Scientifique
Methyl 4-(5-methylpyrazol-1-yl)benzoate has been extensively studied for its various scientific research applications. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been shown to improve cognitive function and memory in animal models. Methyl 4-(5-methylpyrazol-1-yl)benzoate has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of Methyl 4-(5-methylpyrazol-1-yl)benzoate involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory. Methyl 4-(5-methylpyrazol-1-yl)benzoate also has anti-inflammatory and antioxidant properties, which may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Methyl 4-(5-methylpyrazol-1-yl)benzoate has been shown to have several biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models. Methyl 4-(5-methylpyrazol-1-yl)benzoate also has anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, Methyl 4-(5-methylpyrazol-1-yl)benzoate has been found to have a low toxicity profile, making it a potential candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 4-(5-methylpyrazol-1-yl)benzoate in lab experiments is its low toxicity profile, which makes it a safe compound to work with. Methyl 4-(5-methylpyrazol-1-yl)benzoate is also relatively easy to synthesize using various methods, which makes it readily available for use in research. However, one of the limitations of using Methyl 4-(5-methylpyrazol-1-yl)benzoate is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of Methyl 4-(5-methylpyrazol-1-yl)benzoate. One potential area of research is its use in the treatment of Alzheimer's disease, as the inhibition of acetylcholinesterase has been shown to improve cognitive function and memory. Another potential area of research is its use in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to investigate the potential side effects and long-term safety profile of Methyl 4-(5-methylpyrazol-1-yl)benzoate.
Méthodes De Synthèse
Methyl 4-(5-methylpyrazol-1-yl)benzoate can be synthesized using various methods, including the reaction of 4-(chloromethyl)benzoic acid with 5-methylpyrazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-(4,6-dimethylpyrimidin-2-yl)benzoic acid with hydrazine hydrate followed by the addition of methyl chloroformate. The yield of Methyl 4-(5-methylpyrazol-1-yl)benzoate using these methods is around 60-70%.
Propriétés
IUPAC Name |
methyl 4-(5-methylpyrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-8-13-14(9)11-5-3-10(4-6-11)12(15)16-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUZHZYGFOSJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(5-methylpyrazol-1-yl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)


![N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)



![1-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7501601.png)
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)pentan-1-one](/img/structure/B7501606.png)
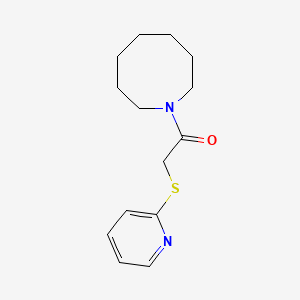
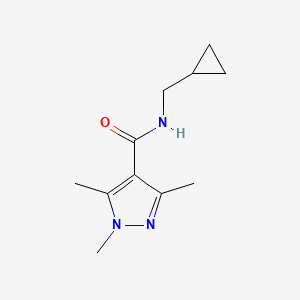
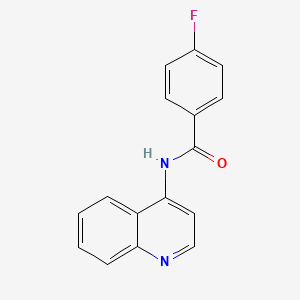
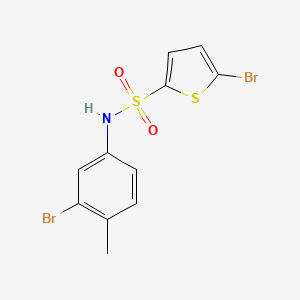
![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)